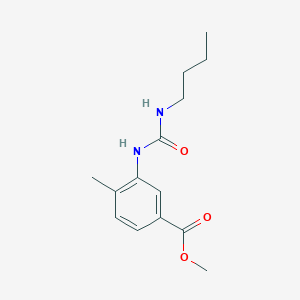
N-(3-acetamidophenyl)-3,4-difluorobenzamide
説明
N-(3-acetamidophenyl)-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C15H12F2N2O2 and its molecular weight is 290.26 g/mol. The purity is usually 95%.
The exact mass of the compound N-[3-(acetylamino)phenyl]-3,4-difluorobenzamide is 290.08668395 g/mol and the complexity rating of the compound is 392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Histone Deacetylase Inhibition for Cancer Therapy
A novel class of N-acylhydrazone (NAH) derivatives, designed from the structure of trichostatin A, acts as potent histone deacetylase (HDAC) 6/8 dual inhibitors. These compounds, particularly (E)-4-((2-(4-(dimethylamino)benzoyl)hydrazono)methyl)-N-hydroxybenzamide and its analogs, have shown increased acetylation of α-tubulin, affecting cell migration and indicating inhibition of HDAC6. These findings suggest the potential of HDAC6/8 as targets for future molecular therapies for cancer (Rodrigues et al., 2016).
Potential Memory Enhancers
N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives with N,N-dialkylaminoethoxy/propoxy moieties have been synthesized and evaluated as potential memory enhancers. These compounds exhibit acetylcholinesterase-inhibiting activity, indicating their potential in enhancing memory. The molecular docking and simulation studies of these derivatives establish a correlation between experimental biology and in silico results, suggesting a significant potential for these compounds in memory enhancement applications (Piplani et al., 2018).
Enhanced Chondrogenesis of Stem Cells
A study integrating epigenetic modulators into NanoScript for enhanced chondrogenesis of stem cells has shown the potential of certain benzamide derivatives in stem cell differentiation. The small molecule N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-ethoxybenzamide (CTB), a CTB derivative with increased solubility, was used to modulate gene expression and induce stem cell differentiation through the alteration of chromatin architecture (Patel et al., 2015).
Histone Acetylation Modulation
CI-994, or N-acetyldinaline [4-(acetylamino)-N-(2-amino-phenyl) benzamide], is an antitumor agent undergoing clinical trials, identified as a histone deacetylase (HDAC) inhibitor. This compound causes histone hyperacetylation in living cells, indicating its mechanism of action as an inhibitor of HDAC, suggesting a close relationship between HDAC inhibition and antitumor activity. This highlights the compound's relevance in cancer therapy through epigenetic modulation (Kraker et al., 2003).
特性
IUPAC Name |
N-(3-acetamidophenyl)-3,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O2/c1-9(20)18-11-3-2-4-12(8-11)19-15(21)10-5-6-13(16)14(17)7-10/h2-8H,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCXVUZSLJMQSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


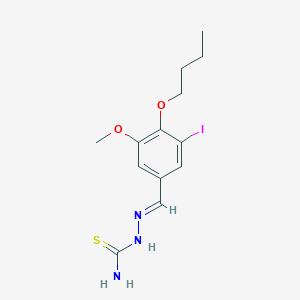
![N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4629139.png)
![methyl [3-methyl-4-oxo-5-(2-thienylmethylene)-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4629145.png)
![N-tert-butyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4629146.png)
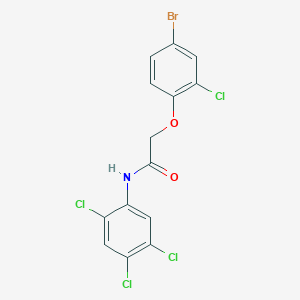

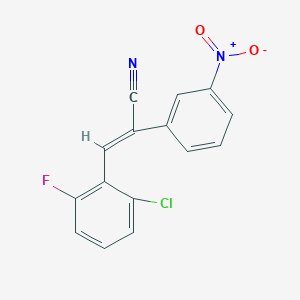
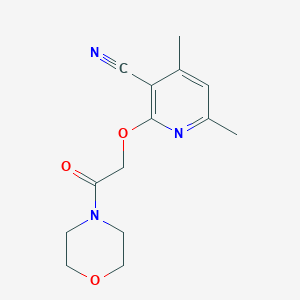
![N-ethyl-2-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B4629175.png)
![N-benzyl-2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxoacetamide](/img/structure/B4629181.png)
![N-(4-{[(1E)-3-(3-methoxyphenyl)-3-oxoprop-1-en-1-yl]amino}phenyl)acetamide](/img/structure/B4629184.png)
![ethyl 5-(aminocarbonyl)-2-({[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4629203.png)
